molecular formula C10H9BrO3 B3228583 Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate CAS No. 126534-57-4

Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate

Cat. No. B3228583
CAS RN: 126534-57-4
M. Wt: 257.08 g/mol
InChI Key: IGIHEUUYEWVQHZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, also known as MBOA, is a chemical compound that has gained significant attention in the scientific research community. MBOA is a member of the oxoacetate family and is used in various fields of research such as medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been shown to exhibit antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is also readily available in large quantities, making it a cost-effective research tool. However, Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has some limitations, including its limited solubility in water and its potential to form adducts with other compounds, which can affect its activity and specificity.

Future Directions

There are several future directions for the research on Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate. One potential direction is the development of new derivatives of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate with improved activity and specificity. Another direction is the investigation of the mechanism of action of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate and its potential targets in various diseases. Finally, the potential use of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate as a therapeutic agent for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is a chemical compound that has gained significant attention in the scientific research community. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate exhibits various biological activities, including antitumor, anti-inflammatory, and antiviral activities. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has some limitations, including its limited solubility in water and its potential to form adducts with other compounds. There are several future directions for the research on Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, including the development of new derivatives, investigation of its mechanism of action, and potential use as a therapeutic agent.

Scientific Research Applications

Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIHEUUYEWVQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate

Synthesis routes and methods

Procedure details

5.34 g (30 millimoles) of methyl 2-methylphenylglyoxylate and 5.34 g (30 millimoles) of N-bromosuccinimide in 1000 l of tetrachloromethane are exposed to a 300 W Hg vapor lamp for one hour. The organic phase is then washed once with water and three times with sodium bicarbonate solution and is dried over sodium sulfate/sodium carbonate. After the solution has been evaporated down, the crude product is chromatographed over silica gel using 1:9 methyl tert-butyl ether/n-hexane. 3.8 g (49%) of the abovementioned compound are obtained as a yellow oil.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
1000 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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